Cas no 32566-01-1 (Benzenamine,2-(1H-indol-2-yl)-)

32566-01-1 structure
Nombre del producto:Benzenamine,2-(1H-indol-2-yl)-
Número CAS:32566-01-1
MF:C14H12N2
Megavatios:208.258482933044
MDL:MFCD00134432
CID:293703
PubChem ID:735966
Benzenamine,2-(1H-indol-2-yl)- Propiedades químicas y físicas
Nombre e identificación
-
- Benzenamine,2-(1H-indol-2-yl)-
- 2-(1H-indol-2-yl)aniline
- 2-(2-AMINO PHENYL) INDOLE
- 11H-indolo[3,2-c]-quinoline
- 2-(1h-indol-2-yl)anilin
- 2-(1H-indole-2-yl)aniline
- 2-(2-aminophenyl)-1H-indole
- 2,6-DIMETHYLOLPHENOL
- 2-indol-2-ylphenylamine
- FT-0639033
- 2-(2-Aminophenyl)-indol
- 2,3,4,6-tetra-o-acetyl-alpha-d-glucopyranosylfluoride
- AS-78294
- CS-0155997
- A821323
- MFCD00134432
- 2-(1H-indol-2-yl)benzenamine
- Oprea1_625920
- BIDD:GT0091
- 2-(2-Aminophenyl) indole
- 32566-01-1
- 2-(2'-Aminophenyl)indole
- DTXSID20352891
- 2-(2-aminophenyl)benzazole
- 2-(2-Aminophenyl)indole
- J-018786
- 2-(2-Aminophenyl)indole, 97%
- AB10012
- CHEMBL4559479
- AKOS000216114
- Benzenamine, 2-(1H-indol-2-yl)-
- SCHEMBL2382348
- SCHEMBL221259
- DB-013878
- STK100191
-
- MDL: MFCD00134432
- Renchi: InChI=1S/C14H12N2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,15H2
- Clave inchi: IAKRGXQCKYFJCB-UHFFFAOYSA-N
- Sonrisas: N1C2C(=CC=CC=2)C=C1C1C=CC=CC=1N
Atributos calculados
- Calidad precisa: 208.10000
- Masa isotópica única: 208.100048391g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 1
- Complejidad: 241
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: 3
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 41.8Ų
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.229
- Punto de fusión: 154-155 °C(lit.)
- Punto de ebullición: 437.9°Cat760mmHg
- Punto de inflamación: 248.8°C
- índice de refracción: 1.726
- PSA: 41.81000
- Logp: 3.99830
- Disolución: Not determined
Benzenamine,2-(1H-indol-2-yl)- Información de Seguridad
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26; S37/39
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
Benzenamine,2-(1H-indol-2-yl)- Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzenamine,2-(1H-indol-2-yl)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM149140-250mg |
2-(1H-indol-2-yl)aniline |
32566-01-1 | 95%+ | 250mg |
$129 | 2023-02-02 | |
eNovation Chemicals LLC | K58854-1g |
2-(2-Aminophenyl)indole |
32566-01-1 | 95% | 1g |
$580 | 2024-05-25 | |
eNovation Chemicals LLC | K58854-5g |
2-(2-Aminophenyl)indole |
32566-01-1 | 95% | 5g |
$980 | 2024-05-25 | |
eNovation Chemicals LLC | Y1226227-1g |
2-(1H-Indol-2-yl)aniline |
32566-01-1 | 95% | 1g |
$400 | 2024-06-03 | |
A2B Chem LLC | AF57758-100mg |
2-(1H-Indol-2-yl)aniline |
32566-01-1 | 97% | 100mg |
$22.00 | 2024-04-20 | |
abcr | AB465648-5g |
2-(2-Aminophenyl)-indol; . |
32566-01-1 | 5g |
€758.30 | 2024-08-03 | ||
1PlusChem | 1P00BYZI-250mg |
2-(2-AMINOPHENYL)INDOLE |
32566-01-1 | 97% | 250mg |
$37.00 | 2025-02-25 | |
A2B Chem LLC | AF57758-250mg |
2-(1H-Indol-2-yl)aniline |
32566-01-1 | 97% | 250mg |
$36.00 | 2024-04-20 | |
eNovation Chemicals LLC | K58854-1g |
2-(2-Aminophenyl)indole |
32566-01-1 | 95% | 1g |
$580 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226637-100mg |
2-(1H-Indol-2-yl)aniline |
32566-01-1 | 98% | 100mg |
¥163.00 | 2024-08-02 |
Benzenamine,2-(1H-indol-2-yl)- Literatura relevante
-
B. V. Subba Reddy,Y. Vikram Reddy,Kiran Kumar Singarapu Org. Biomol. Chem. 2016 14 1111
-
Alexander V. Aksenov,Dmitrii A. Aksenov,Georgii D. Griaznov,Nicolai A. Aksenov,Leonid G. Voskressensky,Michael Rubin Org. Biomol. Chem. 2018 16 4325
-
Robin Heckershoff,Lukas Eberle,Nick Richert,Christian Delavier,Michael Bruckschlegel,Moritz R. Sch?fer,Petra Kr?mer,Frank Rominger,Matthias Rudolph,A. Stephen K. Hashmi Org. Chem. Front. 2023 10 12
-
Min Zhang,Meng Li,Huanfeng Jiang,Biao Nie,Wanqing Wu Org. Chem. Front. 2023 10 4305
32566-01-1 (Benzenamine,2-(1H-indol-2-yl)-) Productos relacionados
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:32566-01-1)Benzenamine,2-(1H-indol-2-yl)-

Pureza:99%
Cantidad:5g
Precio ($):413.0